molecular formula C10H11NO4 B189051 2,4,6-Trimethyl-3-nitrobenzoic acid CAS No. 106567-41-3

2,4,6-Trimethyl-3-nitrobenzoic acid

Cat. No. B189051
M. Wt: 209.2 g/mol
InChI Key: MNCAEAPELOWRRK-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-nitrobenzoic acid is a chemical compound with the CAS Number: 106567-41-3 . It has a molecular weight of 209.2 and is a powder at room temperature . The IUPAC name for this compound is 2,4,6-trimethyl-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for 2,4,6-Trimethyl-3-nitrobenzoic acid is 1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) .


Chemical Reactions Analysis

Nitro compounds, such as 2,4,6-Trimethyl-3-nitrobenzoic acid, are an important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

2,4,6-Trimethyl-3-nitrobenzoic acid is a powder at room temperature . It has a melting point of 180-182°C .

Scientific Research Applications

“2,4,6-Trimethyl-3-nitrobenzoic acid” is a chemical compound with the CAS Number: 106567-41-3 . It has a molecular weight of 209.2 and its IUPAC name is 2,4,6-trimethyl-3-nitrobenzoic acid . It is a powder and its melting point is between 180-182 degrees Celsius .

  • Organic Synthesis

    • Nitrobenzoic acid, a similar compound, is used in organic synthesis . It is possible that “2,4,6-Trimethyl-3-nitrobenzoic acid” could also be used in similar ways.
  • Production of Dyes

    • 3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . “2,4,6-Trimethyl-3-nitrobenzoic acid” might have similar applications.
  • Decarboxylative C-N Cross-Coupling Reactions

    • 2,4-Dinitrobenzoic acid is used in decarboxylative C-N cross-coupling reactions . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in similar reactions.
  • Synthesis of Zwitterionic Azaspirocyclic Hydantoins

    • 2,4-Dinitrobenzoic acid is used to synthesize Zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction . “2,4,6-Trimethyl-3-nitrobenzoic acid” might have similar applications.
  • Organic Synthesis

    • Nitrobenzoic acid, a similar compound, is used in organic synthesis . It is possible that “2,4,6-Trimethyl-3-nitrobenzoic acid” could also be used in similar ways.
  • Production of Dyes

    • 3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which in turn is used to prepare some dyes . “2,4,6-Trimethyl-3-nitrobenzoic acid” might have similar applications.
  • Decarboxylative C-N Cross-Coupling Reactions

    • 2,4-Dinitrobenzoic acid is used in decarboxylative C-N cross-coupling reactions . “2,4,6-Trimethyl-3-nitrobenzoic acid” could potentially be used in similar reactions.
  • Synthesis of Zwitterionic Azaspirocyclic Hydantoins

    • 2,4-Dinitrobenzoic acid is used to synthesize Zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction . “2,4,6-Trimethyl-3-nitrobenzoic acid” might have similar applications.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2,4,6-trimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCAEAPELOWRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429094
Record name 2,4,6-trimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-3-nitrobenzoic acid

CAS RN

106567-41-3
Record name 2,4,6-trimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethyl-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2,4,6-trimethylbenzoic acid (4.6 g, 28 mmol) in 70% HNO3 (85 mL) conc. H2SO4 (5 mL). was added dropwise at RT. The brown reaction mixture was stirred for 1 h, poured into ice-water (500 mL). The product was extracted into ethyl acetate, the extract was washed with water, dried over MgSO4 and concentrated to give 3-nitro-2,4,6-trimethylbenzoic acid as a yellow solid (6.7 g, 94%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KV Narayanan, R Selvarajan… - Journal of the Chemical …, 1968 - pubs.rsc.org
540 J. Chem. SOC. (C), 1968 Page 1 540 J. Chem. SOC. (C), 1968 Stereochemistry of Hindered Benzophenones : Synthesis and Resolution of 3- Carboxymethyl-2,2’,4,4’,6,6’- …
Number of citations: 3 pubs.rsc.org
H Burton, PFG Praill - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
IN the search for other sources of acylium ions, it was decided to see if acyl nitrates (R-CO-NO,) would give any evidence of acylium-ion formation. It is well known that acyl nitrates …
Number of citations: 7 pubs.rsc.org
MA Cuyegkeng, A Mannschreck - Chemische Berichte, 1987 - Wiley Online Library
Die Enantiomeren (M) und (P) einer Reihe verwandter aromatischer Carbonsäureamide wurden erstmals mittels Flüssigkeits‐Chromatographie an Triacetylcellulose analytisch …

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